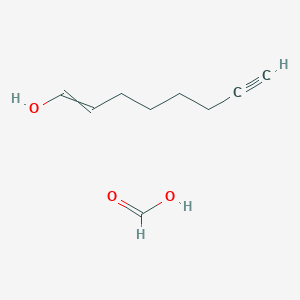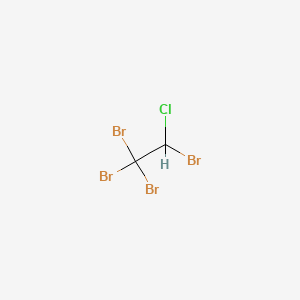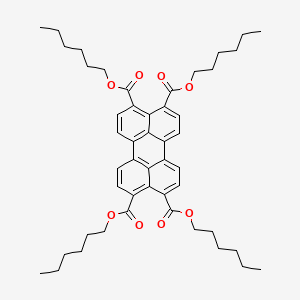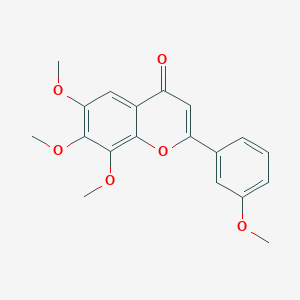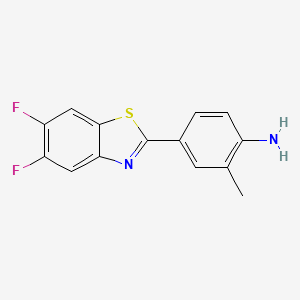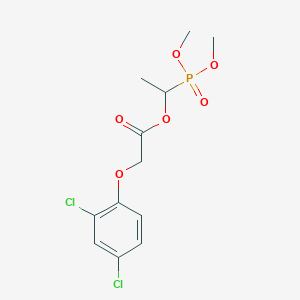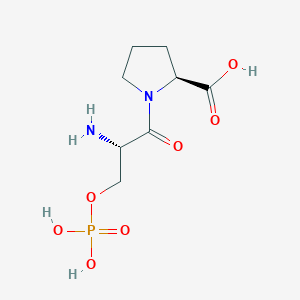
O-Phosphono-L-seryl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phosphono-L-seryl-L-proline is a compound that consists of a phosphono group attached to the amino acid L-serine, which is further linked to another amino acid, L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phosphono-L-seryl-L-proline typically involves the phosphorylation of L-serine followed by the coupling of the phosphorylated serine with L-proline. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The coupling reaction can be facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
O-Phosphono-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to remove the phosphono group, yielding L-seryl-L-proline.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphono group.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: L-seryl-L-proline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Phosphono-L-seryl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-Phosphono-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors involved in phosphorylation and dephosphorylation processes. This interaction can modulate various cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
O-Phospho-L-serine: A precursor in the synthesis of O-Phosphono-L-seryl-L-proline, involved in similar biochemical pathways.
L-Serine: An amino acid that forms the backbone of this compound.
L-Proline: Another amino acid that is part of the compound’s structure.
Uniqueness
This compound is unique due to the presence of both a phosphono group and a peptide bond, which allows it to participate in a wide range of chemical and biological processes. Its ability to mimic phosphate groups makes it particularly valuable in studying phosphorylation-related mechanisms and developing phosphate-based therapeutics.
Properties
CAS No. |
221255-29-4 |
|---|---|
Molecular Formula |
C8H15N2O7P |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phosphonooxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O7P/c9-5(4-17-18(14,15)16)7(11)10-3-1-2-6(10)8(12)13/h5-6H,1-4,9H2,(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1 |
InChI Key |
BUFZSKJMMURVEP-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(COP(=O)(O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
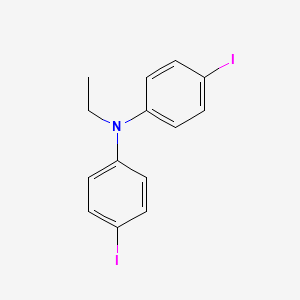
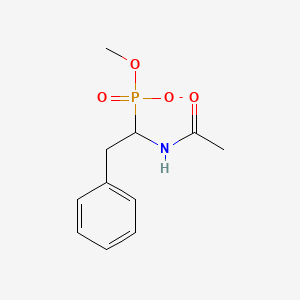
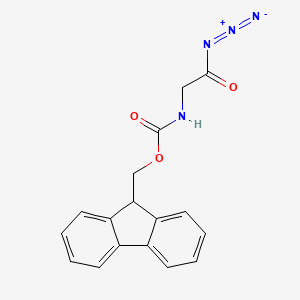
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
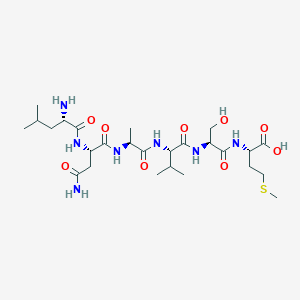
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
